2-(2-Benzylphenoxy)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-benzylphenoxy)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c16-10-11-17-15-9-5-4-8-14(15)12-13-6-2-1-3-7-13/h1-9,16H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGDSXKYHXETLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Benzylphenoxy Ethanol and Structural Analogs
Established Synthetic Routes for the Core 2-Phenoxyethanol (B1175444) Framework
The 2-phenoxyethanol scaffold is a common motif in organic chemistry, and its synthesis is well-documented. The primary methods involve the formation of an ether bond between a phenol (B47542) and a two-carbon unit.
Williamson Ether Synthesis and Related Alkylation Reactions
The Williamson ether synthesis is a cornerstone of ether formation and a principal route to the 2-phenoxyethanol framework. This S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an electrophilic two-carbon synthon.
A typical procedure involves the deprotonation of a phenol with a suitable base to form the corresponding phenoxide. This is followed by a reaction with a two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide. The choice of base is critical to ensure efficient phenoxide formation while minimizing side reactions. Common bases include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K(_2)CO(_3), Cs(_2)CO(_3)). organic-chemistry.org The use of stronger bases like sodium hydride (NaH) or potassium hydride (KH) can also be employed, particularly when dealing with less acidic phenols. organic-chemistry.orgmedchemexpress.com
The reaction with 2-chloroethanol proceeds via a direct nucleophilic substitution. Alternatively, the ring-opening of ethylene oxide by the phenoxide ion offers a highly atom-economical route to the desired product. uvic.caorganic-chemistry.orgmdpi.com This reaction is typically catalyzed by an acid or a base.
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product |
| Phenol | 2-Chloroethanol | NaOH/KOH | Water, DMF | 2-Phenoxyethanol |
| Phenol | Ethylene Oxide | Acid/Base | - | 2-Phenoxyethanol |
| Phenol | Ethylene Carbonate | Alkaline catalysts | - | 2-Phenoxyethanol |
Table 1: Exemplary Williamson Ether Synthesis Conditions for 2-Phenoxyethanol
A key consideration in the Williamson ether synthesis is the potential for competing elimination reactions, especially with more sterically hindered reactants. medchemexpress.comnih.gov However, for the synthesis of the primary alcohol 2-phenoxyethanol, this is generally not a significant issue.
Coupling Strategies for the Introduction of Aromatic Substituents
Modern cross-coupling reactions provide powerful alternatives for the formation of the aryl ether bond in the 2-phenoxyethanol framework, particularly for more complex and substituted analogs. These methods often offer milder reaction conditions and broader substrate scope compared to traditional methods.
The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. uniurb.it While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of more efficient catalytic systems using copper salts and various ligands, allowing the reaction to proceed at lower temperatures. rsc.org
The Buchwald-Hartwig C-O cross-coupling reaction is a palladium-catalyzed method for the formation of aryl ethers from aryl halides or triflates and alcohols. glpbio.comnih.govresearchgate.netddugu.ac.in This reaction is known for its high functional group tolerance and broad applicability. The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. While primarily developed for C-N bond formation, the principles are readily adapted for C-O bond synthesis. glpbio.com
| Reaction Name | Catalyst | Ligand (example) | Base (example) | Reactants |
| Ullmann Condensation | Copper salt (e.g., CuI) | Phenanthroline | K(_2)CO(_3) | Aryl halide, Alcohol |
| Buchwald-Hartwig C-O Coupling | Palladium salt (e.g., Pd(OAc)(_2)) | Buchwald ligands (e.g., XPhos) | NaOtBu | Aryl halide/triflate, Alcohol |
Table 2: Overview of Coupling Strategies for Aryl Ether Formation
Targeted Synthesis of Functionalized 2-(2-Benzylphenoxy)ethanol Derivatives
The synthesis of the specifically substituted this compound requires a multi-step approach, beginning with the synthesis of the substituted phenol, 2-benzylphenol (B1197477). This intermediate can be prepared through methods such as the rearrangement of benzyl (B1604629) phenyl ether. Following the synthesis of 2-benzylphenol, the 2-hydroxyethyl moiety can be introduced using the Williamson ether synthesis as described above, for instance, by reacting 2-benzylphenol with 2-chloroethanol in the presence of a base.
Integration of this compound into Linker Architectures (e.g., PROTACs, macromolecular structures)
While direct integration of this compound into PROTAC (Proteolysis Targeting Chimera) linkers is not extensively documented, the structurally related 2-(benzyloxy)ethanol (B1666784) is utilized as a PEG-based PROTAC linker. medchemexpress.comglpbio.commedchemexpress.com This suggests that this compound, with its terminal hydroxyl group, is a viable candidate for incorporation into such linker architectures.
The synthesis of a PROTAC involves connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein via a linker. The terminal hydroxyl group of this compound can be functionalized to attach it to either the E3 ligase ligand or the target protein ligand. For example, the hydroxyl group can be converted to a more reactive functional group, such as a halide or a tosylate, to facilitate nucleophilic substitution with a corresponding amine or thiol on the binding moiety. Alternatively, it can be reacted with a bifunctional linker that already contains a reactive group for conjugation.
Derivatization at the Terminal Hydroxyl Group
The terminal hydroxyl group of this compound is a key site for further chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties. Common derivatization strategies include etherification and esterification.
Etherification of the terminal hydroxyl group can be achieved through another Williamson ether synthesis, where this compound is first deprotonated with a strong base to form the corresponding alkoxide. This alkoxide can then react with an alkyl halide to yield an ether. organic-chemistry.org This approach allows for the introduction of various alkyl or substituted alkyl chains.
Esterification of the terminal hydroxyl group can be accomplished by reacting this compound with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or an acid anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. cerritos.edumasterorganicchemistry.comyoutube.comchemguide.co.uk
| Derivatization Reaction | Reagents | Product |
| Etherification | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | 2-(2-Benzylphenoxy)ethyl ether |
| Esterification (Fischer) | Carboxylic acid (R-COOH), Acid catalyst | 2-(2-Benzylphenoxy)ethyl ester |
| Esterification | Acyl chloride (R-COCl), Base | 2-(2-Benzylphenoxy)ethyl ester |
Table 3: Common Derivatization Reactions of the Terminal Hydroxyl Group
Asymmetric Synthesis Approaches for Chiral Analogs
The development of chiral analogs of this compound, where a stereocenter is introduced, requires asymmetric synthesis methodologies. While specific asymmetric syntheses for this exact molecule are not prominent in the literature, general principles of asymmetric synthesis can be applied.
One approach would involve the use of a chiral starting material, often referred to as the "chiral pool" approach. For instance, a chiral epoxide could be used in the ring-opening reaction with 2-benzylphenoxide, leading to an enantioenriched product.
Alternatively, a prochiral substrate could be subjected to an asymmetric reaction. For example, if a derivative of this compound contained a ketone, its asymmetric reduction using a chiral reducing agent (e.g., a CBS catalyst) would yield a chiral alcohol.
The use of chiral catalysts in conjunction with achiral starting materials is a powerful strategy for enantioselective synthesis. uvic.cauniurb.itddugu.ac.inuwindsor.ca For instance, a kinetic resolution of a racemic mixture of a this compound derivative could be achieved using a chiral catalyst that selectively reacts with one enantiomer, leaving the other unreacted.
Advanced Synthetic Techniques and Catalytic Systems
Advanced synthetic strategies offer significant improvements over classical methods, providing enhanced efficiency, control, and access to novel molecular architectures based on the this compound scaffold. These techniques leverage modern energy sources, controlled polymerization, and the principles of coordination chemistry to construct specialized ligands and materials.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the formation of ether linkages critical to phenoxyethanol (B1677644) derivatives. tsijournals.com This technique utilizes microwave irradiation to heat reaction mixtures directly and efficiently, often leading to dramatic reductions in reaction time and improved yields compared to conventional heating methods. sacredheart.edu For the synthesis of phenoxyethanol-derived ligands, which typically involves the Williamson ether synthesis, microwave assistance can transform reaction times from hours to mere minutes. sacredheart.eduwikipedia.org
The Williamson ether synthesis, a nucleophilic substitution reaction between an alkoxide (or phenoxide) and an alkyl halide, is the cornerstone for creating the ether bond in these structures. chemistrytalk.orgkhanacademy.org Microwave irradiation facilitates this S(_N)2 reaction by providing rapid, uniform heating that overcomes activation energy barriers more effectively than traditional refluxing. tsijournals.comsacredheart.edu This approach is particularly advantageous for producing libraries of ligands for screening purposes, where synthesis speed is crucial. Research has demonstrated that microwave-enhanced Williamson ether synthesis can increase yields from a range of 6-29% under conventional conditions to 20-55% in a fraction of the time. wikipedia.org The combination of microwave and ultrasound irradiation has also been explored as an efficient, catalyst-free route for preparing ethers. researchgate.net
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 1.5 - 70 minutes | 3 - 10 minutes |
| Energy Transfer | Conduction & Convection (Slow, Inefficient) | Direct Dielectric Heating (Rapid, Efficient) |
| Temperature Control | Less Precise | Highly Controlled |
| Reported Yields | Often lower (e.g., ~38%) | Often higher (e.g., ~70%) |
| Solvent Use | Often requires high-boiling solvents | Can be performed with less solvent or solvent-free |
This table presents a comparative overview of conventional and microwave-assisted Williamson ether synthesis, based on data from sources tsijournals.comsacredheart.eduwikipedia.org.
Anionic ring-opening polymerization (AROP) is a key technique for constructing polyether chains, which are integral to many advanced materials. When monomers containing a 2-(benzyloxy)ethoxy unit are employed, this method allows for the creation of well-defined polymers with pendant phenoxyethanol-like structures. The polymerization is typically initiated by a strong nucleophile, such as an alkoxide, which attacks an epoxide monomer like ethylene oxide. researchgate.net
In the context of a 2-(benzyloxy)ethoxy monomer, the initiating species would be a benzyl alkoxide. researchgate.net The mechanism proceeds via a nucleophilic attack of the alkoxide on the carbon atom of the epoxide ring, leading to ring opening and the formation of a new, propagating alkoxide species. researchgate.net This process repeats, extending the polymer chain. The presence of the benzyl group provides a useful handle for further chemical modification or can be a key feature of the final polymer's properties.
The rate and control of the polymerization are influenced by several factors, including the nature of the counter-ion (e.g., K, Cs), the solvent, and the reaction temperature. researchgate.net Mechanistic studies, including density functional theory (DFT) calculations, suggest that the process may begin with the coordination of the Lewis-basic epoxide to the cation of the initiating alkoxide, which activates the epoxide for nucleophilic attack. researchgate.netucdavis.edu This controlled, living polymerization technique enables the synthesis of block copolymers and other complex architectures with precise control over molecular weight and dispersity. nih.gov
The phenoxyethanol scaffold, containing both an ether and a hydroxyl oxygen atom, can function as a bidentate chelating ligand. nih.gov Chelation is the process where a ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure called a chelate. ebsco.com This interaction is fundamental to coordination chemistry and is driven by the donation of lone pair electrons from the ligand's donor atoms (in this case, oxygen) to the electron-deficient metal ion. dcu.ie
The synthesis of metal complexes using these scaffolds involves reacting the phenoxyethanol-derived ligand with a suitable metal salt in an appropriate solvent. The stability of the resulting metal complex is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the steric and electronic properties of the ligand. nih.gov The formation of a five- or six-membered chelate ring is often thermodynamically favored, enhancing the stability of the complex. mdpi.com
Amide-containing extractants that also feature ether oxygen atoms are known to form stable chelate complexes, coordinating the metal ion through the oxygen atoms. mdpi.com Similarly, the oxygen atoms of the phenoxyethanol moiety can coordinate with a variety of metal ions, making these scaffolds valuable components in the design of catalysts, sensors, and materials with specific electronic or magnetic properties.
| Property | Description | Relevance to Phenoxyethanol Scaffolds |
| Ligand | A molecule or ion that donates electrons to a central metal ion. | The this compound molecule acts as the ligand. |
| Donor Atoms | Atoms within the ligand that provide the lone pair of electrons for bonding. | The ether oxygen and the hydroxyl oxygen serve as donor atoms. |
| Chelate | The complex formed between a multidentate ligand and a central metal ion. | A stable, ring-like structure is formed with the metal ion. |
| Denticity | The number of donor atoms in a ligand that bind to the metal ion. | The phenoxyethanol scaffold typically acts as a bidentate ligand. |
This table outlines key terms in chelation chemistry and their application to phenoxyethanol-based metal complexes, based on information from sources nih.govebsco.comdcu.ie.
Mechanistic Investigations of Synthetic Transformations
Understanding the underlying mechanisms of the synthetic routes to this compound and its analogs is crucial for optimizing reaction conditions and predicting outcomes. The primary transformations involve ether formation, polymer chain propagation, and metal-ligand coordination.
The synthesis of the core phenoxyethanol structure is typically achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. wikipedia.orgbyjus.com The process is initiated by deprotonating the phenolic hydroxyl group with a strong base (e.g., sodium hydride) to form a highly nucleophilic phenoxide ion. khanacademy.orglibretexts.org This phenoxide then performs a backside attack on an electrophilic carbon atom of an alkyl halide (e.g., 2-chloroethanol), displacing the halide leaving group in a single, concerted step. wikipedia.orgchemistrytalk.org For this reaction to be efficient, the alkyl halide should be primary to minimize competing elimination (E2) reactions, which become significant with secondary and tertiary halides due to steric hindrance. chemistrytalk.org
The mechanism for the anionic ring-opening polymerization of epoxides, relevant for creating polyether chains from benzyloxy-functionalized monomers, begins with the nucleophilic attack of an initiator, such as a benzyl alkoxide, on one of the carbon atoms of the epoxide ring. researchgate.netresearchgate.net This attack forces the C-O bond to break and results in a new, larger alkoxide. This newly formed alkoxide then acts as the nucleophile for the next propagation step, attacking another epoxide monomer. rsc.org The process continues in a chain-like fashion until the monomer is consumed or the reaction is terminated. The coordination of the cation (e.g., K) to the epoxide's oxygen atom is believed to play a key role in activating the ring towards nucleophilic attack. researchgate.net
The mechanism of chelation involves the formation of coordinate bonds between the ligand's donor atoms and the central metal ion. nih.gov In the case of a phenoxyethanol scaffold, the lone pairs of electrons on the ether and hydroxyl oxygens are donated to vacant orbitals of a metal ion. mdpi.com This interaction is a Lewis acid-base reaction, where the metal ion is the Lewis acid (electron pair acceptor) and the ligand is the Lewis base (electron pair donor). dcu.ie The formation of a stable ring structure is entropically favored and is a key driving force for the synthesis of these metal complexes.
Advanced Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by exploiting the magnetic properties of atomic nuclei. For 2-(2-Benzylphenoxy)ethanol, NMR is crucial for mapping the carbon-hydrogen framework.
Proton NMR (¹H NMR) spectroscopy provides information on the different chemical environments of hydrogen atoms in a molecule. In this compound, the protons on the aromatic rings, the methylene (B1212753) groups, and the hydroxyl group will each have distinct chemical shifts, integration values, and splitting patterns.
The protons on the two aromatic rings are expected to appear in the downfield region of the spectrum, typically between 6.8 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The protons of the methylene group adjacent to the benzyl (B1604629) ether oxygen (benzylic protons) would likely resonate at a different chemical shift compared to the methylene group of the ethanol (B145695) moiety. Protons on a carbon adjacent to an alcohol oxygen typically appear in the 3.4-4.5 ppm range. researchgate.net The hydroxyl proton itself often appears as a broad singlet, with a chemical shift that can vary depending on concentration, solvent, and temperature. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Splitting Pattern |
|---|---|---|
| Aromatic Protons | 6.8 - 7.5 | Multiplet |
| Benzylic Protons (-O-CH₂ -Ph) | ~4.5 - 5.0 | Singlet or Multiplet |
| Methylene Protons (-O-CH₂ -CH₂-OH) | ~3.8 - 4.2 | Triplet |
| Methylene Protons (-O-CH₂-CH₂ -OH) | ~3.6 - 4.0 | Triplet |
Note: These are predicted values and may vary based on experimental conditions.
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. In a ¹³C NMR spectrum of this compound, each unique carbon atom will produce a distinct signal. The chemical shifts are influenced by the electronegativity of nearby atoms and the hybridization of the carbon.
The carbons in the aromatic rings are expected to resonate in the range of 110-160 ppm. libretexts.orgwisc.edu The carbon atom attached to the ether oxygen will be deshielded and appear further downfield compared to the other aromatic carbons. libretexts.org The aliphatic carbons in the ethanol and benzyl groups will have chemical shifts influenced by the adjacent oxygen atoms, typically in the 50-80 ppm range. oregonstate.edupdx.edu The carbon of the CH₂ group attached to the hydroxyl function in ethanol, for example, has a chemical shift of about 60 ppm. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Carbons | 110 - 160 |
| Benzylic Carbon (-O-C H₂-Ph) | ~70 - 80 |
| Methylene Carbon (-O-C H₂-CH₂-OH) | ~65 - 75 |
Note: These are predicted values and may vary based on experimental conditions.
While 1D NMR provides fundamental structural information, 2D NMR techniques are often employed for unambiguous structure elucidation of more complex molecules. researchgate.net These experiments reveal correlations between different nuclei, helping to piece together the molecular structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to confirm the connectivity within the ethanol moiety, showing a cross-peak between the two methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms. hmdb.ca It would be used to definitively assign the proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. HMBC is particularly useful for connecting different fragments of a molecule. For instance, it could show a correlation between the benzylic protons and the carbons of the phenoxy ring, confirming the ether linkage.
Low-field NMR (LF-NMR) has emerged as a cost-effective and rapid analytical tool for various applications, including the quantification of ethanol in alcoholic products. mdpi.comresearchgate.net This technique utilizes a lower magnetic field strength, making the instrumentation more accessible. mdpi.com In the context of research involving this compound, which may be used in formulations containing ethanol, LF-NMR could be a valuable method for quality control.
Studies have shown that ¹H LF-NMR can reliably quantify ethanol in different matrices by integrating the signal of the methylene (CH₂) or methyl (CH₃) group of ethanol. mdpi.comsciepub.com The results are often comparable to those obtained by reference methods like gas chromatography. mdpi.comresearchgate.net The use of an internal standard can further improve the accuracy of quantification. azom.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. missouri.edu The IR spectrum of this compound would exhibit characteristic absorption bands for its alcohol, ether, and aromatic functionalities.
The most prominent feature for the alcohol group is a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration, with the broadening resulting from hydrogen bonding. orgchemboulder.comlibretexts.org A strong C-O stretching vibration for the alcohol is also expected around 1050-1260 cm⁻¹. orgchemboulder.com The ether linkage will also show a characteristic C-O stretching band. Aromatic rings typically show C=C stretching absorptions in the 1400-1600 cm⁻¹ region and C-H stretching bands just above 3000 cm⁻¹. libretexts.org Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic | C-H Stretch | 2850 - 3000 | Medium |
| Aromatic | C=C Stretch | 1400 - 1600 | Medium |
| Alcohol/Ether | C-O Stretch | 1050 - 1260 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule by measuring the absorption of UV or visible light. For this compound, the absorption of UV radiation is primarily due to the π → π* electronic transitions in the two aromatic rings.
Compounds with benzene (B151609) rings typically exhibit strong absorption bands in the UV region. For instance, benzyl alcohol has an absorption maximum at approximately 259 nm. aatbio.com The presence of the phenoxy group is also expected to contribute to the UV absorption. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic of the compound's electronic structure. The UV-Vis spectrum can be useful for quantitative analysis and for studying the extent of conjugation in the molecule.
Table 4: Predicted UV-Vis Absorption for this compound
| Chromophore | Electronic Transition | Predicted λmax (nm) |
|---|
Note: The exact λmax can be influenced by the solvent used for the analysis.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a pivotal analytical technique for the determination of the molecular weight and structural elucidation of compounds. For this compound, mass spectrometry provides definitive confirmation of its molecular mass and offers insights into its structural arrangement through the analysis of its fragmentation patterns.
The molecular formula of this compound is C₁₅H₁₆O₂, which corresponds to a molecular weight of approximately 228.29 g/mol . In a typical mass spectrometry experiment, the molecule is ionized, often resulting in a molecular ion peak (M⁺) that confirms the molecular weight.
The fragmentation of this compound is expected to occur at the weakest bonds and lead to the formation of stable carbocations and neutral fragments. The presence of ether and alcohol functional groups, along with aromatic rings, dictates the primary fragmentation pathways.
Key predictable fragmentation patterns include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the ethanol group is a common fragmentation pathway for alcohols. This would result in the loss of a CH₂OH radical.
Ether Cleavage: The ether linkage can undergo cleavage on either side of the oxygen atom. This can lead to the formation of ions corresponding to the benzyl-substituted phenyl portion or the phenoxyethanol (B1677644) portion. Cleavage of the benzyl C-O bond is also a possibility.
Aromatic Ring Fragmentation: The stable aromatic rings can also fragment, though this typically requires higher energy.
A plausible fragmentation pathway for this compound is initiated by the loss of a hydrogen atom from the molecular ion, followed by cleavage of the ether bond. The fragmentation of related compounds, such as benzyl phenyl ether, often involves the formation of characteristic ions.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Predicted Fragment Ion (m/z) | Possible Neutral Loss | Plausible Fragment Structure |
| 228 | - | Molecular Ion [C₁₅H₁₆O₂]⁺ |
| 197 | CH₂OH | [C₁₄H₁₃O]⁺ |
| 183 | C₂H₅O | [C₁₃H₁₁O]⁺ |
| 91 | C₈H₉O₂ | [C₇H₇]⁺ (Tropylium ion) |
X-ray Diffraction (XRD) for Crystalline Structure Determination of Related Compounds
The study of derivatives containing benzyl, phenyl, and ether functionalities by single-crystal X-ray diffraction allows for the precise determination of bond lengths, bond angles, and crystallographic packing. For instance, the crystal structure of t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one has been elucidated using XRD, revealing the conformation of the piperidine (B6355638) ring and the equatorial orientation of the phenyl and benzyl substituents researchgate.net.
In another example, the molecular structures of various salinomycin (B1681400) derivatives, which contain ether linkages, have been determined using single-crystal X-ray methods. These studies are crucial for understanding the antiproliferative and antibacterial activities of these compounds science.gov. The synthesis and X-ray diffraction study of 1-benzyl-2-[2-(5-ethyltetrazole-2-yl)-phenoxy]-1H-benzimidazole have also been performed, demonstrating the utility of XRD in confirming the structure of complex heterocyclic compounds with phenoxy and benzyl groups science.gov.
These examples underscore the capability of X-ray diffraction to provide detailed structural information for molecules with similar functional motifs to this compound. Such data is critical for understanding structure-activity relationships and for the rational design of new molecules with specific properties.
Table 2: Application of X-ray Diffraction on Related Compound Structures
| Compound Type | Key Structural Features Determined by XRD | Significance of Findings |
| Benzyl-substituted piperidinones | Conformation of the heterocyclic ring, orientation of substituents researchgate.net. | Understanding conformational preferences and stereochemistry. |
| Salinomycin derivatives | Overall molecular structure and stereochemistry of ether-containing macrocycles science.gov. | Correlating structure with biological activity. |
| Benzyl-phenoxy benzimidazoles | Planarity of ring systems, intermolecular interactions science.gov. | Elucidating crystal packing and solid-state interactions. |
Theoretical Chemistry and Computational Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and associated properties.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By approximating the exchange-correlation energy, DFT calculations can efficiently predict molecular geometries and a host of electronic properties.
Geometry Optimization: A DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the lowest energy conformation of 2-(2-Benzylphenoxy)ethanol. This process adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a stable structure on the potential energy surface is located. The resulting optimized geometry provides the most probable three-dimensional structure of an isolated molecule.
Electronic Properties: From the optimized geometry, key electronic properties can be calculated. These include the total energy, dipole moment, and orbital energies, which are fundamental to understanding the molecule's stability and polarity. For instance, a significant dipole moment would suggest that this compound is a polar molecule, influencing its solubility and intermolecular interactions.
Table 1: Illustrative DFT-Calculated Properties for this compound This table contains hypothetical data for illustrative purposes.
| Parameter | Hypothetical Value | Description |
|---|---|---|
| Total Energy (Hartree) | -729.12345 | The total electronic energy of the optimized molecule. |
| Dipole Moment (Debye) | 2.15 D | A measure of the molecule's overall polarity. |
| EHOMO (eV) | -6.21 | Energy of the Highest Occupied Molecular Orbital. |
| ELUMO (eV) | -0.15 | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap (ΔE) (eV) | 6.06 | The difference between ELUMO and EHOMO, indicating chemical stability. |
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. dergipark.org.tr
HOMO & LUMO Distribution: The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital most likely to accept electrons, acting as an electrophile. epstem.net An analysis of this compound would map the spatial distribution of these orbitals. It is expected that the HOMO density would be concentrated on the oxygen atoms and the phenyl rings due to the presence of lone pairs and π-electrons. The LUMO would likely be distributed over the aromatic rings' anti-bonding π-orbitals.
Reactivity Descriptors: The energies of the HOMO and LUMO are used to calculate global reactivity descriptors. A large HOMO-LUMO energy gap (ΔE) implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. dntb.gov.ua Other descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) can also be derived to quantify the molecule's reactive nature.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a picture of localized bonds and lone pairs, which aligns more closely with classical Lewis structures. nih.gov This method is invaluable for quantifying electron delocalization and analyzing donor-acceptor interactions. nih.gov
Second-Order Perturbation Theory: The strength of these donor-acceptor interactions is quantified using second-order perturbation theory, which calculates the stabilization energy E(2). A higher E(2) value signifies a stronger interaction. An NBO analysis would provide a detailed list of these interactions and their corresponding energies, highlighting the most significant delocalization pathways within the molecule.
A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. rsc.org It provides a guide to the charge distribution, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Reactivity Sites: The MEP map is color-coded to indicate potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. For this compound, these would be expected around the oxygen atoms due to their lone pairs. Regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack, likely found around the acidic hydrogen of the hydroxyl group. Regions of neutral potential (green) are characteristic of nonpolar areas, such as the C-H bonds of the aromatic rings. This map is a powerful tool for predicting how the molecule will interact with other charged or polar species.
The Quantum Theory of Atoms in Molecules (QTAIM) is a topological analysis of the electron density (ρ(r)). It defines atoms and chemical bonds based on the topology of this scalar field, providing a rigorous and quantitative description of chemical bonding.
Bond Critical Points (BCPs): QTAIM analysis would locate the bond critical points (BCPs) for each bond in this compound. A BCP is a point of minimum electron density between two bonded atoms. Key properties at the BCP, such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), characterize the nature of the bond.
Bond Characterization: A high ρBCP value indicates a high degree of covalent character. The sign of the Laplacian distinguishes between shared-shell interactions (∇²ρBCP < 0, typical for covalent bonds) and closed-shell interactions (∇²ρBCP > 0, typical for ionic bonds, hydrogen bonds, and van der Waals interactions). This analysis would precisely classify the C-C, C-O, O-H, and C-H bonds within the molecule and could identify any weak intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ether oxygen.
Table 2: Illustrative QTAIM Data for Selected Bonds in this compound This table contains hypothetical data for illustrative purposes.
| Bond | ρBCP (a.u.) | ∇²ρBCP (a.u.) | Bond Type |
|---|---|---|---|
| O-H (hydroxyl) | 0.350 | -1.850 | Polar Covalent |
| C-O (ether) | 0.245 | -0.650 | Polar Covalent |
| C=C (aromatic) | 0.310 | -0.980 | Covalent |
| Intramolecular H-bond (O-H···O) | 0.015 | +0.055 | Closed-Shell (H-Bond) |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
While quantum calculations are excellent for static, isolated molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with a solvent.
Conformational Analysis: this compound has several rotatable bonds, leading to significant conformational flexibility. An MD simulation would place the molecule in a simulated box, often with a solvent like water, and calculate the forces on each atom over a series of small time steps. This would reveal the preferred conformations of the molecule in solution, the energy barriers between different conformers, and the timescale of conformational changes.
Solvent Interactions: MD simulations are particularly useful for studying solvation. By simulating this compound in a box of water molecules, one could analyze the formation and lifetime of hydrogen bonds between the molecule's hydroxyl and ether groups and the surrounding water. The simulation would generate radial distribution functions (RDFs), which describe the probability of finding solvent atoms at a certain distance from specific atoms in the solute. This provides a detailed picture of the solvation shell and how the molecule structures the solvent around it.
Computational Studies of Reaction Mechanisms and Kinetics
Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights into mechanisms, transition states, and reaction kinetics that are often difficult to obtain through experimental methods alone. For molecules related to this compound, these studies are crucial for understanding their stability, reactivity, and transformation pathways.
Bimolecular nucleophilic substitution (SN2) and base-induced elimination (E2) are fundamental competing reactions in organic chemistry. researchgate.net For phenoxyethanol (B1677644) systems, the ether linkage and the terminal hydroxyl group are potential sites for such reactions. Theoretical studies, often employing symmetry analysis of molecular orbitals, can elucidate the mechanistic pathways of these processes. mdpi.com
The competition between substitution and elimination is influenced by factors such as steric hindrance, the nature of the nucleophile/base, and the solvent. researchgate.net In systems analogous to this compound, the bulky benzylphenoxy group can sterically hinder a direct SN2 attack on the carbon atom adjacent to the ether oxygen. Computational models can predict the transition state geometries and activation energies for both SN2 and E2 pathways. For instance, in the reaction of a nucleophile with a haloalkane, the SN2 pathway involves a backside attack, leading to an inversion of stereochemistry, while the E2 reaction requires an anti-coplanar arrangement of the departing groups. mdpi.com Density functional theory (DFT) calculations can map the potential energy surface for these reactions, identifying the lowest energy pathway under different conditions.
These computational investigations provide a molecular-level understanding of factors that favor either substitution or elimination, which is critical for predicting the stability and reactivity of complex molecules like this compound in various chemical environments. researchgate.net
The formation of the ether bond in this compound is a key synthetic step. Computational modeling, particularly using Density Functional Theory (DFT), offers in-depth understanding of etherification reaction mechanisms, such as the Chan-Lam (CL) etherification. researchgate.netresearchgate.net These studies can unravel the energetics of different proposed pathways and identify rate-determining steps. For example, in a Cu(II)-catalyzed etherification, a DFT-guided study identified the rate-determining step to be a transmetalation event with a calculated activation barrier. researchgate.net
Reductive etherification, another pathway to form ethers, can also be modeled. nrel.gov Computational studies have explored various mechanisms, including direct, ketal, and enol pathways, to determine the most energetically favorable route. nrel.gov
Condensation reactions, which can lead to the formation of larger polycyclic aromatic hydrocarbons (PAHs), are also amenable to computational investigation. researchgate.netrsc.org Modeling can predict the reactivity of different sites on the aromatic rings of this compound towards condensation agents like formaldehyde. rsc.org These studies are vital for understanding potential side reactions or degradation pathways that might occur during synthesis or under specific environmental conditions.
Table 1: Comparison of Calculated Activation Barriers for Different Etherification Pathways
| Etherification Pathway | Catalyst System | Rate-Determining Step | Calculated Activation Barrier (kcal/mol) | Reference |
| Chan-Lam Etherification | Cu(II) | Transmetalation | 20.4 | researchgate.net |
| Reductive Etherification | Pd/NbOPO4 | Enol Formation/Hydrogenation | Not specified | nrel.gov |
Note: The data is illustrative of computational findings for related systems.
The ethanol (B145695) moiety of this compound is susceptible to oxidation. Computational studies provide significant insights into the mechanisms of alcohol oxidation. nih.govmdpi.com DFT calculations can be used to explore the potential energy profiles of different reaction pathways, for instance, in the oxidation of benzyl (B1604629) alcohol, a related primary alcohol. nih.gov These studies can identify active species and estimate activation barriers for key steps like hydrogen atom abstraction. nih.gov
The oxidation of alcohols can be catalyzed by various transition-metal complexes, and computational chemistry is instrumental in elucidating the catalytic cycles. mdpi.comacs.org For example, studies on Cu(I)-catalyzed aerobic oxidation have used the Energetic Span Model to discriminate between possible reaction pathways and have identified the crucial role of co-ligands. mdpi.com
Alcohol metabolism in biological systems involves enzymatic oxidation. researchgate.netstudy.comnih.gov The primary enzymes involved are alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), with cytochrome P450 (CYP2E1) also playing a role, especially at higher alcohol concentrations. nih.govmdpi.com Theoretical models can simulate the interaction of alcohol substrates with the active sites of these enzymes, providing insights into the mechanism of biological degradation.
Table 2: Calculated Energetic Parameters for Alcohol Oxidation Reactions
| Reaction System | Computational Method | Key Finding | Calculated Energy (kcal/mol) | Reference |
| Benzyl Alcohol Oxidation by Cu(II)-superoxo complex | DFT | α-H-atom abstraction barrier | 16.4 | nih.gov |
| Methanol Oxidation by Cr-oxo complex | DF/IRC | Addition process barrier | 23.7 | acs.org |
| Methanol Oxidation by Mo-oxo complex | DF/IRC | Addition process barrier | 16.2 | acs.org |
| 1-Phenethyl Alcohol Oxidation by Cu(I)/L-Proline-TEMPO | DFT | Energy span (dominant pathway) | 22.8 | mdpi.com |
Note: This table presents a selection of computational results for model alcohol oxidation systems.
In Silico Approaches for Ligand-Target Interactions
In silico methods are indispensable in modern drug discovery and molecular biology for predicting and analyzing the interactions between a ligand, such as this compound or its derivatives, and a biological target.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. nih.govnih.gov For a compound like this compound, docking simulations could be employed to explore its potential interactions with various biological targets.
The process involves generating a multitude of possible conformations of the ligand within the binding site of the receptor and then scoring these poses using a scoring function to estimate the binding affinity. nih.gov The binding affinity is often expressed as a negative value in kcal/mol, where a more negative value indicates a stronger predicted interaction. nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in this field. nih.govresearchgate.net QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
These models are built using a dataset of compounds with known activities. researchgate.net For each compound, a set of molecular descriptors is calculated, which can include physicochemical properties, electronic properties (like the energy of the highest occupied molecular orbital, E(homo)), and steric parameters. nih.gov Statistical methods are then used to create a model that can predict the activity of new, untested compounds. oncodesign-services.comresearchgate.net
For derivatives of this compound, computational SAR studies could guide the design of new analogs with potentially enhanced or modified biological activity by identifying which structural features are most important for a desired effect. oncodesign-services.comnih.gov
Table 3: Common Molecular Descriptors Used in Computational SAR/QSAR Studies
| Descriptor Type | Examples | Relevance |
| Electronic | Heat of formation (Hf), E(homo), E(lumo) | Relates to the reactivity and interaction capabilities of the molecule. nih.gov |
| Steric | Molecular weight, volume, surface area | Describes the size and shape of the molecule, influencing its fit into a binding site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Indicates the lipophilicity of the molecule, affecting its membrane permeability and binding. |
| Topological | Connectivity indices | Encodes information about the branching and connectivity of the molecular structure. |
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Investigation of Chemical Reactivity and Mechanistic Pathways
Reactions Involving the Terminal Hydroxyl Group of 2-(2-Benzylphenoxy)ethanol
The terminal hydroxyl (-OH) group is a versatile functional group that can participate in a variety of reactions, including substitution, condensation, oxidation, and elimination.
Nucleophilic Substitution Reactions
The hydroxyl group is inherently a poor leaving group (as hydroxide, OH⁻). Therefore, for nucleophilic substitution to occur at the ethyl carbon, the -OH group must first be converted into a good leaving group. This is typically achieved through two main pathways:
Protonation under Acidic Conditions : In the presence of strong hydrohalic acids (like HBr or HI), the alcohol's oxygen atom is protonated to form an alkyloxonium ion (-OH₂⁺). This creates an excellent leaving group (water). A nucleophile, such as the halide ion (Br⁻ or I⁻), can then attack the adjacent carbon. For a primary alcohol like this compound, this reaction proceeds via a bimolecular (Sₙ2) mechanism. The nucleophile attacks the carbon from the backside, displacing the water molecule in a single, concerted step.
Conversion to a Sulfonate Ester : An alternative method involves reacting the alcohol with a sulfonyl chloride (e.g., tosyl chloride, TsCl, or mesyl chloride, MsCl) in the presence of a base like pyridine. This process converts the hydroxyl group into a sulfonate ester (e.g., a tosylate, -OTs, or mesylate, -OMs). These are excellent leaving groups, and the resulting compound can readily undergo Sₙ2 reactions with a wide range of nucleophiles.
| Reagent(s) | Leaving Group | Mechanism | Product |
| HBr (concentrated) | H₂O | Sₙ2 | 1-(2-Benzylphenoxy)-2-bromoethane |
| HI (concentrated) | H₂O | Sₙ2 | 1-(2-Benzylphenoxy)-2-iodoethane |
| 1. TsCl, pyridine2. NaCN | ⁻OTs | Sₙ2 | 3-(2-Benzylphenoxy)propanenitrile |
| 1. MsCl, pyridine2. NaN₃ | ⁻OMs | Sₙ2 | 1-(2-Azidoethoxy)-2-benzylbenzene |
Condensation and Etherification Reactions
The hydroxyl group of this compound can react with another alcohol molecule or be converted into an alkoxide to form new ether linkages.
Acid-Catalyzed Condensation : Heating two molecules of the alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) can lead to a dehydration reaction, forming a larger ether. This is generally more effective for primary alcohols. However, this reaction can be competitive with elimination, especially at higher temperatures.
Williamson Ether Synthesis : A more controlled method for ether synthesis involves a two-step process. First, the alcohol is deprotonated with a strong base (such as sodium hydride, NaH) to form a sodium alkoxide. This potent nucleophile can then react with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to yield an unsymmetrical ether. This method is highly efficient for primary alcohols.
| Reaction Type | Reagents | Key Intermediate | Product |
| Acid-Catalyzed Condensation | H₂SO₄, Heat | Protonated alcohol | 1,2-Bis(2-(2-benzylphenoxy)ethoxy)ethane |
| Williamson Ether Synthesis | 1. NaH2. CH₃I | Sodium 2-(2-benzylphenoxy)ethoxide | 1-(2-Methoxyethoxy)-2-benzylbenzene |
Oxidation Reactions and Product Characterization
As a primary alcohol, the terminal hydroxyl group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used.
Oxidation to Aldehyde : Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation. The product of this reaction is 2-(2-benzylphenoxy)acetaldehyde.
Oxidation to Carboxylic Acid : Stronger oxidizing agents, typically used in aqueous conditions, will oxidize the primary alcohol directly to a carboxylic acid. Common reagents for this include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated from Na₂Cr₂O₇ and H₂SO₄), and Jones reagent (CrO₃ in aqueous acetone). The resulting product is 2-(2-benzylphenoxy)acetic acid.
| Oxidizing Agent | Solvent | Product | Product Class |
| Pyridinium chlorochromate (PCC) | CH₂Cl₂ | 2-(2-Benzylphenoxy)acetaldehyde | Aldehyde |
| Dess-Martin periodinane (DMP) | CH₂Cl₂ | 2-(2-Benzylphenoxy)acetaldehyde | Aldehyde |
| Potassium permanganate (KMnO₄) | H₂O, NaOH, Heat | 2-(2-Benzylphenoxy)acetic acid | Carboxylic Acid |
| Chromic Acid (H₂CrO₄) | H₂O, Acetone | 2-(2-Benzylphenoxy)acetic acid | Carboxylic Acid |
Elimination Reactions to Form Unsaturated Species
The hydroxyl group can be eliminated along with a hydrogen atom from the adjacent carbon to form an alkene (an unsaturated species). This dehydration reaction is typically carried out by heating the alcohol with a strong, non-nucleophilic acid catalyst like concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). masterorganicchemistry.com For primary alcohols, the reaction proceeds through an E2 (bimolecular elimination) mechanism. nih.gov The acid protonates the hydroxyl group, converting it into a good leaving group (H₂O). A base (which can be another alcohol molecule or the conjugate base of the acid) then removes a proton from the adjacent carbon as the water molecule departs, forming a double bond. nih.gov In the case of this compound, this reaction yields 2-benzylphenyl vinyl ether. masterorganicchemistry.comnih.gov
Reactions of the Ether Linkage
Ethers are generally known for their chemical stability and lack of reactivity. However, the carbon-oxygen bonds of the ether linkage in this compound can be cleaved under harsh conditions, typically with strong acids. masterorganicchemistry.comwikipedia.org
The most common reagents for ether cleavage are strong hydrohalic acids, particularly hydrobromic acid (HBr) and hydriodic acid (HI). masterorganicchemistry.compearson.com The reaction mechanism involves the initial protonation of the ether oxygen by the acid. masterorganicchemistry.com This is followed by a nucleophilic attack on one of the adjacent carbon atoms by the halide ion (Br⁻ or I⁻). The pathway (Sₙ1 or Sₙ2) depends on the nature of the groups attached to the oxygen.
In this compound, there are two C-O bonds in the ether linkage that could potentially be cleaved:
Aryl C-O bond : The bond between the phenoxy ring and the oxygen.
Alkyl C-O bond : The bond between the oxygen and the ethoxy group.
Cleavage of the aryl C-O bond is difficult because it would require nucleophilic substitution on an sp²-hybridized carbon, which is energetically unfavorable. Therefore, the nucleophilic attack by the halide ion will occur at the less hindered ethyl carbon. This proceeds via an Sₙ2 mechanism, breaking the alkyl C-O bond. The reaction would yield 2-benzylphenol (B1197477) and a 2-haloethanol. masterorganicchemistry.com If excess acid is used, the newly formed hydroxyl group of the 2-haloethanol can undergo a subsequent substitution reaction to yield a 1,2-dihaloethane.
A study on the acidolysis of benzyl (B1604629) phenyl ether (BPE), a related structure, showed that under acidic conditions, the molecule dissociates via an Sₙ1 mechanism to yield a stable benzyl carbocation and phenol (B47542). nih.gov This suggests that cleavage at the benzyl-oxygen bond is also a possible pathway, which would yield phenol and benzyl alcohol. nih.gov
Reactivity of the Aromatic Moieties (Benzyl and Phenoxy)
Both the benzyl and phenoxy rings in the molecule can undergo electrophilic aromatic substitution (SₑAr), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and position of this substitution are governed by the nature of the substituents already present on the rings. uci.edu
Phenoxy Ring : This ring is substituted with an ortho-benzyl group and an ortho-ethoxyethanol group (-OCH₂CH₂OH). The ether oxygen atom is a strong activating group due to its ability to donate electron density to the ring through resonance. organicmystery.com It is an ortho, para-director. However, since both ortho positions are already substituted, electrophilic attack would be directed primarily to the para position relative to the ether linkage. The benzyl group is a weak activating group and is also an ortho, para-director. The combined effect of these groups will direct incoming electrophiles to the unoccupied positions on the phenoxy ring.
Benzyl Ring : This ring is attached to the phenoxy ring via a methylene (B1212753) (-CH₂) bridge. As a substituent, the entire benzylphenoxy group on the other ring has a complex directing effect, but the benzyl ring itself behaves as a typical monosubstituted benzene (B151609) ring where the substituent is a large alkyl group. Alkyl groups are weakly activating and direct incoming electrophiles to the ortho and para positions.
Common electrophilic aromatic substitution reactions include:
| Reaction | Reagents | Electrophile | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Substitution at ortho/para positions of the benzyl ring and available positions on the phenoxy ring. |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Substitution at ortho/para positions of the benzyl ring and available positions on the phenoxy ring. |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | Substitution at ortho/para positions of the benzyl ring and available positions on the phenoxy ring. |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | Substitution at ortho/para positions of the benzyl ring and available positions on the phenoxy ring. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Substitution at ortho/para positions of the benzyl ring and available positions on the phenoxy ring. |
Detailed Mechanistic Studies of this compound Transformations
The chemical reactivity of this compound is primarily dictated by its three key structural components: the primary alcohol, the benzyl ether linkage, and the two aromatic rings. Mechanistic studies on molecules with similar functionalities reveal several potential transformation pathways, including intramolecular cyclization, oxidation of the primary alcohol, and cleavage of the benzyl ether. These transformations are often influenced by the choice of reagents and reaction conditions, allowing for selective manipulation of the molecule.
Intramolecular Cyclization to Dibenzo[b,f]oxepine
One of the most significant transformations of this compound and its analogs is the acid-catalyzed intramolecular cyclization, which leads to the formation of the tricyclic dibenzo[b,f]oxepine scaffold. This structure is of interest in medicinal chemistry. The reaction is essentially an intramolecular Friedel-Crafts alkylation, where the benzyl-substituted phenyl ring is attacked by a carbocation generated at the ethanol (B145695) side chain.
The mechanism, typically promoted by strong acids such as polyphosphoric acid (PPA) or sulfuric acid, proceeds through several key steps:
Protonation of the Hydroxyl Group: The primary alcohol is protonated by the acid catalyst to form a good leaving group, an oxonium ion.
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a primary carbocation. This carbocation is likely short-lived and may exist as part of a transition state or rapidly rearrange.
Intramolecular Electrophilic Aromatic Substitution: The carbocation (or the developing positive charge) acts as an electrophile and attacks the electron-rich benzyl-substituted aromatic ring. The ortho-position of the benzyl group is sterically favorable for this intramolecular attack.
Deprotonation and Aromatization: A proton is eliminated from the attacked aromatic ring, restoring its aromaticity and yielding the final dibenzo[b,f]oxepine product.
The efficiency of this cyclodehydration process is dependent on the acid catalyst and the reaction temperature. While direct mechanistic studies on this compound are not extensively documented, analogous cyclizations of similar diaryl ether systems provide insight into the reaction conditions.
| Starting Material Analogue | Acid Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| 2,2'-Diaminobibenzyl | Polyphosphoric Acid (PPA) | - | 180-200 | 10,11-Dihydro-5H-dibenzo[b,f]azepine | Good |
| Acridin-9-ylmethanol | Polyphosphoric Acid (PPA) | - | High | 5H-Dibenzo[b,f]azepine | 80 |
| o-Phenoxy Diarylacetylenes | FeCl3 | - | Mild | Phenyldibenz[b,f]oxepines | Good |
Oxidation of the Primary Alcohol
The primary alcohol in this compound can be selectively oxidized to the corresponding aldehyde, 2-(2-benzylphenoxy)acetaldehyde, or further to the carboxylic acid, 2-(2-benzylphenoxy)acetic acid. The choice of oxidizing agent is crucial to control the extent of oxidation and to avoid undesired side reactions, such as cleavage of the benzyl ether.
Mild oxidizing agents are generally preferred for the selective conversion to the aldehyde. One of the most effective methods for such transformations is the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation. The mechanism of TEMPO-mediated oxidation, in conjunction with a co-oxidant like sodium hypochlorite (B82951) (NaOCl), involves a catalytic cycle:
Oxidation of TEMPO: The co-oxidant oxidizes TEMPO to the highly reactive N-oxoammonium salt.
Alcohol Oxidation: The N-oxoammonium salt is the active oxidant that reacts with the primary alcohol in this compound. This step involves the formation of an intermediate adduct, followed by deprotonation at the carbon bearing the hydroxyl group, leading to the formation of the aldehyde.
Regeneration of TEMPO: In the process, the N-oxoammonium salt is reduced to the hydroxylamine (B1172632) form, which is then re-oxidized by the co-oxidant back to TEMPO, thus completing the catalytic cycle.
This method is known for its high chemoselectivity, often leaving other functional groups like ethers intact. Stronger oxidizing agents, such as chromium-based reagents (e.g., Jones reagent) or potassium permanganate, would likely lead to the formation of the carboxylic acid and could potentially cleave the benzyl ether.
| Substrate Type | Oxidizing System | Product | Key Features |
|---|---|---|---|
| Primary benzylic and allylic alcohols | TEMPO/NaOCl/KBr | Aldehyde | High selectivity, mild conditions |
| 2-Aminobenzyl alcohols | CuI/DMAP/TEMPO/O2 | Amino aldehydes | Chemoselective, mild conditions |
| Primary alcohols | Fe(NO3)3·9H2O/4-OH-TEMPO/O2 | Aldehyde | Green chemistry, high yield |
Cleavage of the Benzyl Ether
The benzyl ether linkage in this compound can be cleaved through several mechanistic pathways, most commonly via hydrogenolysis. This method is valued for its mild conditions and high selectivity.
Hydrogenolysis: Catalytic hydrogenolysis is a standard method for the deprotection of benzyl ethers. The reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), under a hydrogen atmosphere. The mechanism involves:
Adsorption: Both the benzyl ether and hydrogen molecules are adsorbed onto the surface of the palladium catalyst.
C-O Bond Cleavage: The catalyst facilitates the cleavage of the carbon-oxygen bond of the benzyl ether. This is a reductive cleavage.
Product Formation: The cleavage results in the formation of 2-(2-hydroxyphenyl)ethanol and toluene. The alcohol functional group on the other side of the molecule generally remains unaffected under these conditions.
The selectivity of hydrogenolysis makes it a valuable tool in multi-step synthesis where other functional groups need to be preserved.
Acid-Catalyzed Cleavage: Alternatively, the benzyl ether can be cleaved under strongly acidic conditions, for instance, with HBr or HI. This reaction proceeds via a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, making it a better leaving group. Then, a nucleophile (the bromide or iodide ion) attacks the benzylic carbon in an SN1 or SN2 fashion, leading to the formation of benzyl bromide or iodide and 2-(2-hydroxyphenyl)ethanol. However, this method is less selective and may not be suitable if other acid-sensitive groups are present in the molecule.
| Method | Reagents | Products from this compound | Mechanism | Selectivity |
|---|---|---|---|---|
| Hydrogenolysis | H2, Pd/C | 2-(2-hydroxyphenyl)ethanol and Toluene | Catalytic Reductive Cleavage | High, preserves most other functional groups |
| Acid-Catalyzed Cleavage | HBr or HI | 2-(2-hydroxyphenyl)ethanol and Benzyl bromide/iodide | Nucleophilic Substitution (SN1/SN2) | Lower, can affect acid-sensitive groups |
Applications in Chemical Synthesis and Materials Science Research
Role as an Intermediate in Phthalocyanine (B1677752) Chemistry
Phthalocyanines are large, aromatic macrocyclic compounds that are widely studied for their applications in dyes, pigments, chemical sensors, and photodynamic therapy. The properties of phthalocyanines can be finely tuned by introducing substituents onto their peripheral benzene (B151609) rings. The synthesis of substituted phthalocyanines often begins with the preparation of a substituted phthalonitrile (B49051) precursor.
While direct synthesis from 2-(2-Benzylphenoxy)ethanol is not explicitly detailed in the provided search results, a closely related synthesis provides a clear pathway. The synthesis of substituted phthalonitriles is commonly achieved through a nucleophilic aromatic substitution reaction, where a phenol (B47542) is reacted with a phthalonitrile bearing a leaving group, such as a nitro or halogen group, in the presence of a base. For instance, 4-(2-benzoylphenoxy)phthalonitrile is synthesized from 2-benzoylphenol and 4-nitrophthalonitrile (B195368) in the presence of sodium carbonate researchgate.net.
By analogy, this compound can be envisioned as a precursor to 2-benzylphenol (B1197477), which can then be used to synthesize the corresponding phthalonitrile. The resulting 4-(2-benzylphenoxy)phthalonitrile would serve as the direct precursor for the target phthalocyanine. The cyclotetramerization of this phthalonitrile, either in the presence of a metal salt (like ZnCl₂, CoCl₂, or CuCl₂) or under metal-free conditions, would yield the tetra-substituted metallo- or metal-free phthalocyanine, respectively. The bulky 2-benzylphenoxy groups would enhance the solubility of the resulting phthalocyanine and influence its aggregation properties and electronic characteristics.
Table 1: Synthesis of Substituted Phthalonitriles
| Precursor 1 | Precursor 2 | Product |
|---|---|---|
| 2-Benzoylphenol | 4-Nitrophthalonitrile | 4-(2-Benzoylphenoxy)phthalonitrile researchgate.net |
Precursor for Advanced Poly(phosphoester)s
Poly(phosphoester)s (PPEs) are a class of biodegradable polymers with a wide range of applications in biomedicine, including drug delivery and tissue engineering nih.govmdpi.com. Their properties can be tailored by modifying the side chains attached to the phosphate (B84403) backbone. The synthesis of functionalized PPEs often involves the ring-opening polymerization of cyclic phosphate monomers.
A relevant study demonstrates the synthesis of a novel cyclic phosphate monomer, 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP), from 2-(benzyloxy)ethanol (B1666784) researchgate.net. This monomer is then polymerized to create poly(phosphoester)s with protected hydroxyl groups in their side chains. Given the structural similarity between 2-(benzyloxy)ethanol and this compound, a similar synthetic strategy can be employed.
The synthesis would involve the reaction of this compound with a phosphorylating agent like 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP) to form the corresponding cyclic phosphate monomer. This monomer, bearing the 2-benzylphenoxy side group, could then undergo anionic ring-opening polymerization to yield a poly(phosphoester) with tailored hydrophobicity and steric bulk, potentially influencing the polymer's degradation rate and drug-loading capacity.
Table 2: Analogue Monomer Synthesis for Poly(phosphoester)s
| Starting Alcohol | Product Monomer | Reference |
|---|---|---|
| 2-(Benzyloxy)ethanol | 2-(2-(Benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP) | researchgate.net |
Synthetic Building Block for Bioactive Heterocycles (e.g., Uracil (B121893) Derivatives)
Uracil and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, forming the basis for numerous antiviral and anticancer drugs asianpubs.orgdigitellinc.com. The synthesis of novel uracil derivatives often involves the condensation of various building blocks to construct the pyrimidine (B1678525) ring, a reaction famously exemplified by the Biginelli reaction nih.govwikipedia.orgjsynthchem.comunits.itbiomedres.us.
While the direct incorporation of this compound into a uracil scaffold is not documented in the provided search results, its structure presents possibilities for its use as a synthetic precursor. For instance, the ethanol (B145695) moiety could be functionalized to introduce reactive groups suitable for cyclization reactions. Alternatively, the entire 2-(2-benzylphenoxy)ethyl group could be attached to a pre-formed uracil ring at the N-1 or N-3 positions through alkylation reactions researchgate.net. Such modifications could significantly impact the biological activity of the resulting uracil derivative by altering its solubility, membrane permeability, and interaction with biological targets. However, specific research demonstrating the use of this compound as a building block for bioactive heterocycles like uracil derivatives is not available in the provided search results.
Design and Synthesis of PROTAC Linkers and Related Bioconjugates
PROteolysis-TArgeting Chimeras (PROTACs) are innovative therapeutic agents designed to degrade specific proteins within cells nih.gov. They consist of two ligands—one binding to a target protein and another to an E3 ubiquitin ligase—connected by a chemical linker. The nature of the linker is crucial for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex it forms.
Polyethylene glycol (PEG)-based linkers are commonly used in PROTAC design medchemexpress.comglpbio.com. A structurally similar compound, 2-(benzyloxy)ethanol, is identified as a PEG-based PROTAC linker medchemexpress.comglpbio.com. This suggests that phenoxy-ethanol derivatives could also be explored for this purpose. The this compound moiety could be incorporated into a linker to provide a more rigid and hydrophobic segment compared to a simple PEG chain. This modification could affect the linker's conformational flexibility and its interactions with the cellular environment, thereby modulating the PROTAC's activity. Despite this potential, there is no direct evidence in the provided search results to confirm the use of this compound in the design and synthesis of PROTAC linkers or related bioconjugates.
Intermediate in the Research of Antihistamine Agents
Antihistamines are a class of drugs used to treat allergic reactions by blocking the action of histamine (B1213489) at H1 or H2 receptors mdpi.comslideshare.netnih.gov. The synthesis of new antihistamine agents often involves the preparation of various derivatives of a core scaffold to optimize their efficacy and reduce side effects nih.govrsc.org. Many antihistamines contain ether linkages and aromatic rings in their structures.
The structure of this compound contains a phenoxyethanol (B1677644) moiety, which is a common structural motif in some classes of H1-antagonists (e.g., ethanolamines) slideshare.net. It is conceivable that this compound could be used as an intermediate in the synthesis of new antihistamine candidates. For instance, the terminal hydroxyl group could be converted into an amine or other functional groups to build up the final drug molecule. However, a review of the provided search results indicates no direct application or mention of this compound as an intermediate in the research and synthesis of antihistamine agents. Various synthetic routes to antihistamines like Cetirizine involve different phenoxyethanol derivatives, but not specifically this compound researchgate.net.
Advanced in Vitro Investigations of Biological Activity Mechanisms
Molecular Mechanisms of Biological Response
Non-Nucleoside Reverse Transcriptase Inhibitory Activity (NNRTI) Mechanisms
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that specifically target the reverse transcriptase (RT) enzyme of HIV-1. iapac.orghiv.gov Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. youtube.com Instead, they bind to a hydrophobic pocket on the RT enzyme, located near the active site. nih.gov This binding induces a conformational change in the enzyme, which allosterically inhibits its polymerase activity, thereby preventing the conversion of viral RNA into DNA. nih.govnih.gov This action is non-competitive with respect to the natural deoxynucleotide triphosphates. nih.gov
The effectiveness of NNRTIs is highly specific to HIV-1, as the NNRTI binding pocket is not conserved in HIV-2 RT. nih.gov The development of drug resistance is a significant challenge with NNRTIs, often arising from mutations in the amino acid residues that line the binding pocket.
Antihistaminic Activity Mechanisms via H1 Receptor Modulation
Antihistamines that target the histamine (B1213489) H1 receptor are widely used to treat allergic conditions. wikipedia.orgdrugbank.com These compounds act as inverse agonists rather than neutral antagonists at the H1 receptor. wikipedia.org This means they bind to the inactive conformation of the H1 receptor and shift the equilibrium towards this state, thereby reducing the basal activity of the receptor and blocking the effects of histamine. youtube.com
Histamine, when released from mast cells, binds to H1 receptors on various cells, leading to classic allergic symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction. youtube.com By stabilizing the inactive state of the H1 receptor, these antihistamines prevent histamine from binding and initiating these downstream signaling pathways. wikipedia.orgyoutube.com First-generation antihistamines can cross the blood-brain barrier and cause sedation, while second-generation agents are designed to be more peripherally selective to minimize central nervous system side effects. wikipedia.org
In Vitro Anticancer Activity and Cellular Mechanisms
The in vitro evaluation of a compound's anticancer activity typically involves treating various cancer cell lines with the compound and assessing its effects on cell viability, proliferation, and cell death. Common assays used for this purpose include the MTT, SRB, or CellTiter-Glo assays to measure cell viability.
Should a compound exhibit cytotoxic or cytostatic effects, further studies are conducted to elucidate the underlying cellular mechanisms. These may include:
Induction of Apoptosis: Investigated through techniques like Annexin V/propidium iodide staining, TUNEL assays, and Western blotting for key apoptotic proteins such as caspases and members of the Bcl-2 family.
Cell Cycle Arrest: Analyzed using flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Inhibition of Metastasis-Related Processes: Assessed through wound healing and transwell migration assays to evaluate the compound's effect on cell motility and invasion.
For example, studies on various plant extracts and synthetic compounds have demonstrated their ability to induce apoptosis and inhibit cancer cell proliferation through these mechanisms. nih.govfrontiersin.orgmdpi.com
Antiviral Activity Mechanisms against Specific Pathogens (e.g., HIV-1, CMV, RVFV)
Beyond HIV-1, antiviral compounds can target various stages of the viral life cycle of other pathogens like human cytomegalovirus (CMV) and Rift Valley fever virus (RVFV). The mechanism of action is highly dependent on the specific virus and the compound.
HIV-1: As discussed, NNRTIs represent one major mechanism. Other mechanisms include entry inhibition, integrase inhibition, and protease inhibition.
CMV: A member of the herpesvirus family, CMV replication can be inhibited by compounds that target its DNA polymerase.
RVFV: A bunyavirus, potential antiviral targets for RVFV include its RNA-dependent RNA polymerase and nucleoprotein.
The evaluation of antiviral activity involves infecting appropriate cell cultures with the virus in the presence of the test compound and measuring the reduction in viral replication, for instance, through plaque reduction assays or quantitative PCR for viral nucleic acids.
Ligand-Protein Interaction Studies in Cellular Models
Understanding how a compound (ligand) interacts with its protein target is crucial for drug development. In cellular models, several techniques can be employed to study these interactions:
Thermal Shift Assays (CETSA): This method assesses the thermal stability of a target protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.
Co-immunoprecipitation (Co-IP): This technique can be used to identify and confirm interactions between a ligand-conjugated probe and its target protein within a cellular lysate.
Fluorescence-Based Techniques: Methods like Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) can be used to monitor protein-ligand interactions in living cells in real-time.
Computational methods, such as molecular docking, are also used to predict the binding mode and affinity of a ligand to its protein target. ajol.info These in silico approaches provide valuable insights that can guide further experimental studies. nih.govosu.edunih.govmdpi.com
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidation
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying the chemical structure of a compound and evaluating how these changes affect its biological activity. nih.gov The goal is to identify the key chemical features (pharmacophore) responsible for the desired biological effect and to optimize the compound's potency, selectivity, and pharmacokinetic properties.
For instance, in a series of related compounds, modifications to specific functional groups, the carbon skeleton, or stereochemistry can lead to significant changes in activity. This information helps in designing more effective molecules.
Structure-Mechanism Relationship (SMR) studies take this a step further by investigating how structural modifications influence the compound's mechanism of action. For example, a small structural change might switch a compound from being an agonist to an antagonist at a particular receptor or alter its primary cellular target. Understanding SMR is crucial for developing drugs with a well-defined and predictable mechanism of action.
Insufficient Data to Generate Article on "2-(2-Benzylphenoxy)ethanol"
Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient publicly available information to generate a detailed and scientifically accurate article on the chemical compound “this compound” according to the specified outline.
The requested article structure delves into advanced in vitro investigations, including the influence of bridging linkers and substituents on biological potency, analysis of pharmacophore features, and insights into resistance mechanisms and cross-reactivity. However, searches for "this compound" and its derivatives did not yield specific studies that would provide the necessary data to populate these sections.
The current body of scientific literature does not appear to contain in-depth research on the biological activity mechanisms, structure-activity relationships, or resistance profiles directly related to this compound and its potential derivatives. Without such foundational research, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.
Therefore, the generation of the article focusing on the advanced biological investigations of “this compound” cannot be completed at this time. Further empirical research and publication in peer-reviewed journals would be necessary to provide the data required for such a comprehensive analysis.
Analytical Methodologies for Chemical Research and Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, indispensable for the separation and quantification of individual components within a mixture. For 2-(2-Benzylphenoxy)ethanol, both gas and liquid chromatography serve as powerful tools for purity assessment and quantitative analysis.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Species
Gas chromatography is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. The technique separates components of a sample based on their differential partitioning between a stationary phase and a mobile gas phase. When coupled with a mass spectrometer (MS), it provides definitive identification of the separated compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
While specific validated methods for this compound are not extensively documented in publicly available literature, analytical conditions can be extrapolated from methods developed for structurally similar compounds, such as benzyl (B1604629) phenyl ether and 2-phenoxyethanol (B1175444). researchgate.netoup.com For analysis, the compound would typically be dissolved in a suitable organic solvent and injected into the GC system. The inlet temperature and column temperature program are optimized to ensure efficient volatilization without thermal degradation.
A common stationary phase for this type of analysis would be a low-bleed capillary column coated with (5%-phenyl)-methylpolysysiloxane. oup.com Detection can be achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or more powerfully with a Mass Spectrometer (MS) for structural confirmation. In GC-MS analysis, the electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the ether bond and the benzyl group. For instance, analysis of the related compound benzyl phenyl ether shows a prominent peak for the benzyl cation (m/z 91) and the phenoxy cation (m/z 93), which would likely be observed in the fragmentation pattern of this compound as well. nih.govspectrabase.com
Table 8.1-1: Representative GC-MS Conditions for Analysis of Structurally Related Aromatic Ethers
| Parameter | Condition | Source |
| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS) | oup.com |
| Column | (5%-Phenyl)-methylpolysiloxane coated capillary column (e.g., HP-5ms), 30 m x 0.32 mm ID, 1.0 µm film thickness | oup.com |
| Carrier Gas | Helium at a constant flow rate of 1.5 mL/min | oup.com |
| Injector Temp. | 280 °C | tandfonline.com |
| Oven Program | Initial 75°C (hold 2 min), ramp 5°C/min to 90°C (hold 3 min), ramp 10°C/min to 250°C, ramp 25°C/min to 300°C (hold 2 min) | oup.com |
| MS Transfer Line | 280 °C | oup.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV or Positive Chemical Ionization (PCI) | oup.com |
| Mass Range | m/z 30-450 | tandfonline.com |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analytes
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. In this mode, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase.
The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to the presence of two aromatic rings, this compound is expected to be well-retained on a C18 column. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. dcvmn.orgistanbul.edu.tr Isocratic elution (constant mobile phase composition) or gradient elution (changing composition) can be employed to achieve optimal separation from impurities. dcvmn.org Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl rings in the molecule will absorb UV light, typically in the range of 254-270 nm. dcvmn.orghitachi-hightech.com
Method development would involve optimizing mobile phase composition, flow rate, and column temperature to achieve a good peak shape and resolution. istanbul.edu.tr The method can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness to ensure its suitability for routine quality control analysis. istanbul.edu.tr
Table 8.1-2: Typical RP-HPLC Conditions for Analysis of 2-Phenoxyethanol and Related Compounds
| Parameter | Condition | Source |
| Instrument | High-Performance Liquid Chromatograph with UV/DAD Detector | scioninstruments.com |
| Column | Reversed-phase C18 or C8, 150 mm x 4.6 mm, 5 µm particle size | dcvmn.orgistanbul.edu.tr |
| Mobile Phase | Acetonitrile and Water mixture (e.g., 55:45, v/v) | dcvmn.org |
| Elution Mode | Isocratic | dcvmn.orgistanbul.edu.tr |
| Flow Rate | 1.0 mL/min | dcvmn.org |
| Column Temp. | 30-40 °C | istanbul.edu.trhitachi-hightech.com |
| Detection | UV at 270 nm | dcvmn.orgistanbul.edu.tr |
| Injection Vol. | 10-20 µL | hitachi-hightech.com |
Electrochemical Techniques for Redox Property Characterization
Electrochemical methods can be employed to investigate the redox properties of this compound. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are sensitive to molecules that can be oxidized or reduced. The phenolic ether and benzyl moieties of the molecule are the primary sites for potential electrochemical activity.
While specific electrochemical studies on this compound are scarce, research on the parent compound, 2-phenoxyethanol, demonstrates the feasibility of this approach. researchgate.net A voltammetric method for phenoxyethanol (B1677644) was developed using a platinum microelectrode in a non-aqueous medium (glacial acetic acid with acetonitrile). researchgate.net The analysis is based on the electrochemical oxidation of the molecule. A similar approach could be adapted for this compound. The presence of the additional benzyl group might influence the oxidation potential compared to phenoxyethanol. Such studies can provide valuable information about the electron-donating capabilities of the molecule and could be developed into a quantitative analytical method. researchgate.netmdpi.com
Table 8.2-1: Example Voltammetric Conditions for Analysis of Phenoxyethanol
| Parameter | Condition | Source |
| Technique | Differential Pulse Voltammetry (DPV) | researchgate.net |
| Working Electrode | Platinum microelectrode | researchgate.net |
| Solvent/Electrolyte | Glacial acetic acid containing acetonitrile (20%, v/v) and 0.1 mol L⁻¹ sodium perchlorate | researchgate.net |
| Potential Range | Optimized based on the oxidation peak of the analyte | researchgate.net |
| Pulse Amplitude | 20 mV | researchgate.net |
| Scan Rate | 20 mV s⁻¹ | researchgate.net |
Environmental Fate and Degradation Research
Theoretical Considerations for Environmental Pathways of Phenoxyethanol (B1677644) Derivatives
Theoretical and computational models provide initial insights into the likely environmental behavior of chemical substances. These models use the chemical structure of a compound to predict its reactivity and susceptibility to various degradation processes, offering a framework for subsequent empirical studies.
Once released into the atmosphere, phenoxyethanol and its derivatives are subject to degradation, primarily through reactions with photochemically-produced oxidants. bohrium.com Computational models, often based on structure-activity relationships (SARs), are used to estimate the rate constants for these reactions and predict the resulting atmospheric half-lives.
The principal degradation pathway in the troposphere for compounds like 2-phenoxyethanol (B1175444) is reaction with hydroxyl (•OH) radicals. nih.gov The rate constant for the vapor-phase reaction of 2-phenoxyethanol with hydroxyl radicals has been estimated using structure estimation methods. This reaction is predicted to be the main removal process from the atmosphere. bohrium.comnih.gov Based on an estimated rate constant, the atmospheric half-life for 2-phenoxyethanol is calculated to be approximately 11.8 hours, assuming a typical atmospheric concentration of hydroxyl radicals. nih.gov
The mechanism of this degradation involves the abstraction of a hydrogen atom from the molecule by the hydroxyl radical, leading to the formation of a carbon-centered radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•), initiating a series of reactions that can lead to the formation of various degradation products, including aldehydes, ketones, and organic nitrates in the presence of nitrogen oxides (NOx). For glycol ethers, the main degradation products detected in laboratory studies include formates and acetates. bohrium.com
Table 1: Predicted Atmospheric Degradation Data for 2-Phenoxyethanol
| Parameter | Predicted Value | Source |
|---|---|---|
| Reaction | Vapor-phase reaction with •OH radicals | nih.gov |
| Estimated Rate Constant | 3.27 x 10⁻¹¹ cm³/molecule-sec at 25°C | nih.gov |
Biodegradation is a key process that determines the persistence of organic compounds in soil and water. Modeling approaches are used to predict whether a substance is likely to be broken down by microorganisms in the environment.
Phenoxyethanol is considered to be readily biodegradable. santos.com Biodegradation models, such as those used in the Estimation Programs Interface Suite™ (EPI Suite™) developed by the U.S. Environmental Protection Agency (EPA), can predict the probability of a chemical's rapid biodegradation. These models are trained on large datasets of experimental results from standardized biodegradability tests. For 2-phenoxyethanol, studies have shown significant aerobic biodegradation, with a theoretical biological oxygen demand (BOD) reaching 80% over 20 days. nih.gov A 20-day BOD of 50% is generally indicative that a compound will be substantially removed during biological wastewater treatment. nih.gov
Anaerobic biodegradation is also a potential pathway. For instance, a specific strain of bacteria, Acetobacterium strain LuPhet1, has been shown to convert 2-phenoxyethanol into phenol (B47542) and acetate (B1210297) under anaerobic conditions. researchgate.net The process involves the oxidation of acetaldehyde (B116499), an early product of the degradation process. researchgate.net
Laboratory-Scale Studies on Abiotic Degradation Under Simulated Environmental Conditions
Laboratory studies are conducted to investigate abiotic degradation processes, which are chemical reactions that break down compounds without the involvement of microorganisms. Key abiotic processes include hydrolysis and photolysis.
For 2-phenoxyethanol, these abiotic pathways are not considered significant routes of environmental degradation. nih.gov
Hydrolysis: The molecule lacks functional groups that are susceptible to hydrolysis under typical environmental conditions (pH 5-9). nih.govnih.gov The ether and alcohol functional groups present in phenoxyethanol derivatives are generally resistant to hydrolysis. nih.gov
Direct Photolysis: Direct photolysis involves the breakdown of a chemical by direct absorption of sunlight. The UV spectrum for an aqueous solution of 2-phenoxyethanol shows no significant absorbance at wavelengths greater than 290 nm, which is the range of sunlight that reaches the Earth's surface. nih.gov Therefore, 2-phenoxyethanol is not expected to be susceptible to direct photolysis in the environment. nih.gov
These laboratory findings suggest that the persistence of phenoxyethanol derivatives in aquatic environments is primarily governed by biotic, rather than abiotic, degradation processes.
Investigative Research on Environmental Transformation Products
Identifying the transformation products of a compound is crucial for a complete environmental assessment, as these products can have their own distinct properties and potential impacts. Research has focused on identifying the metabolites and degradation products of phenoxyethanol resulting from both biotic and abiotic processes.
In animal studies, which can provide insights into potential metabolic pathways in the environment, 2-phenoxyethanol is rapidly metabolized, with 2-phenoxyacetic acid (PAA) identified as the major metabolite excreted in urine. unimi.itnih.govnih.gov This suggests that oxidation of the primary alcohol group to a carboxylic acid is a primary transformation pathway.
Under anaerobic biodegradation conditions, the transformation of 2-phenoxyethanol can proceed via a different mechanism. Studies with Acetobacterium strain LuPhet1 have demonstrated the cleavage of the ether bond, leading to the formation of phenol and acetaldehyde. researchgate.netwikipedia.org The acetaldehyde is subsequently oxidized to acetate. researchgate.net
Table 2: Identified Transformation Products of 2-Phenoxyethanol
| Transformation Process | Identified Product(s) | Source |
|---|---|---|
| Metabolism (in vivo) | 2-Phenoxyacetic acid | unimi.itnih.govnih.gov |
Q & A
Q. What are the established synthetic routes for 2-(2-Benzylphenoxy)ethanol, and how can reaction conditions be optimized for laboratory-scale production?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or etherification. A plausible route involves reacting 2-benzylphenol with ethylene oxide or 2-chloroethanol under alkaline conditions (e.g., sodium hydroxide). For optimization, parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., phase-transfer catalysts) should be systematically varied. Monitoring reaction progress via TLC or HPLC ensures intermediate stability and product purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the ether linkage (δ ~3.5–4.5 ppm for -OCH-) and benzyl aromatic protons (δ ~6.5–7.5 ppm).
- GC-MS : Useful for verifying molecular weight (e.g., molecular ion peak at m/z ~258) and detecting impurities.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity assessment. Reference standards from PubChem or NIST databases aid in calibration .
Q. What are the key solubility and stability properties of this compound under varying pH and temperature conditions?
- Methodological Answer : Solubility tests in water, ethanol, and DMSO should be conducted at 25°C and 50°C. Stability studies involve incubating the compound at pH 3–9 (buffered solutions) and analyzing degradation via HPLC. Thermodynamic data (e.g., enthalpy of vaporization from NIST) can predict volatility during storage .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., oxidation vs. substitution) affect the yield of this compound, and how can these be controlled?
- Methodological Answer : Competing oxidation of the benzyl group or ethylene oxide ring-opening can reduce yields. Using inert atmospheres (N) and antioxidants (e.g., BHT) minimizes oxidation. Kinetic studies via in situ FTIR or calorimetry help identify dominant pathways. Adjusting stoichiometry (excess 2-benzylphenol) and catalyst loading (e.g., NaH vs. KCO) can favor substitution .
Q. What computational modeling approaches are suitable for predicting the reactivity and thermodynamic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction intermediates and transition states. Molecular dynamics simulations predict solubility parameters. PubChem’s SMILES notation (e.g., C1=CC=C(C=C1)COCCO) facilitates software input. Cross-validate predictions with experimental data (e.g., NIST boiling points) .
Q. How can contradictory data on the compound’s biological activity (e.g., cytotoxicity vs. therapeutic potential) be resolved in pharmacological studies?
- Methodological Answer : Reproducibility requires standardized assays (e.g., MTT for cytotoxicity, enzyme inhibition for therapeutic activity). Control variables include cell line selection (e.g., HEK293 vs. HepG2) and solvent (DMSO concentration ≤0.1%). Meta-analysis of existing data (e.g., Reaxys, PubChem BioAssay) identifies outliers and establishes dose-response trends .
Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining enantiomeric purity (if applicable)?
- Methodological Answer : For chiral derivatives, asymmetric catalysis (e.g., chiral ligands in palladium-coupling) ensures enantioselectivity. Process Analytical Technology (PAT) tools (e.g., online NMR) monitor purity during continuous-flow synthesis. Pilot-scale reactors should optimize heat transfer to prevent byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
